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molecular formula C11H14O3 B1272710 4-Oxoadamantane-1-carboxylic acid CAS No. 56674-87-4

4-Oxoadamantane-1-carboxylic acid

Cat. No. B1272710
M. Wt: 194.23 g/mol
InChI Key: VFNJWHFPIRNNRQ-UHFFFAOYSA-N
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Patent
US08524737B2

Procedure details

1.64 g of 4-Oxo-adamantane-1-carboxylic acid methyl ester (10) were dissolved in 4 mL of 2M aq. LiOH/MeOH (1:1) and stirred overnight at room temperature. Additional 5 ml of the MeOH/LiOH mixture were added and stirring was continued until conversion was complete. The reaction mixture was acidified and extracted three times with ethyl acetate. The organic layer was dried over sodium sulphate and evaporated to dryness to give 1.4 g of (11) as a solid. Rt=0.87 min (Method 3). Detected mass: 195.2 (M+H+).
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
LiOH MeOH
Quantity
4 mL
Type
solvent
Reaction Step One
Name
MeOH LiOH
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([C:8]3=[O:15])[CH2:6]1)[CH2:12]2)=[O:4]>[Li+].[OH-].CO>[O:15]=[C:8]1[CH:9]2[CH2:14][C:5]3([C:3]([OH:4])=[O:2])[CH2:12][CH:11]([CH2:13][CH:7]1[CH2:6]3)[CH2:10]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
COC(=O)C12CC3C(C(CC(C1)C3)C2)=O
Name
LiOH MeOH
Quantity
4 mL
Type
solvent
Smiles
[Li+].[OH-].CO
Step Two
Name
MeOH LiOH
Quantity
5 mL
Type
solvent
Smiles
CO.[Li+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1C2CC3(CC(CC1C3)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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